

Application Notes and Protocols for the Total Synthesis of (-)-Curvulamine A

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Compound of Interest

Compound Name: Curvulamine A

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This document provides a detailed overview and experimental protocols for the total synthesis of (-)-**Curvulamine A**, a structurally complex bispyrrole alkaloid with notable antibacterial properties. The methodology described herein is based on the convergent and enantioselective synthesis developed by the Maimone research group.

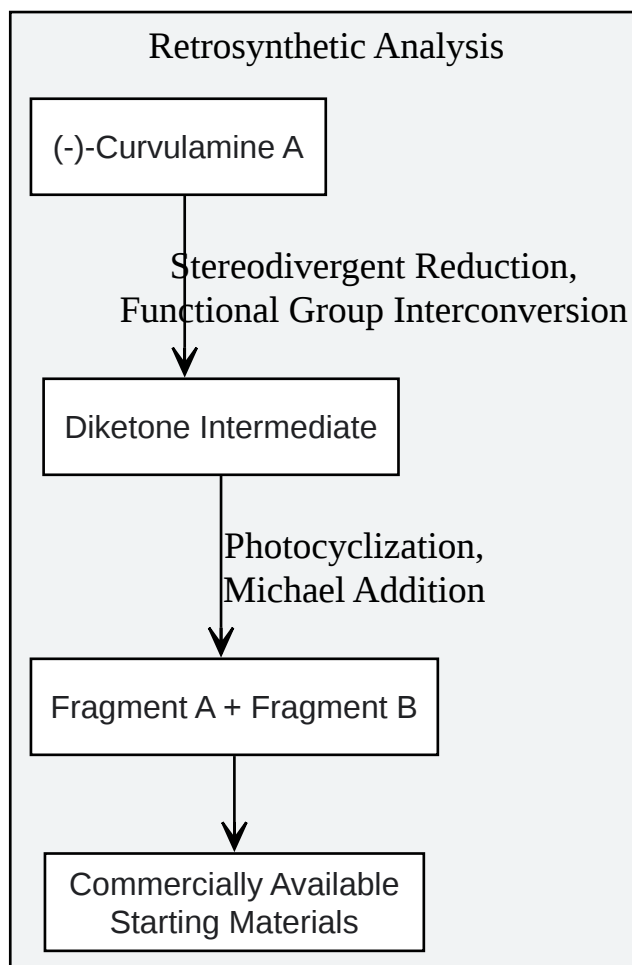
Introduction

(-)-**Curvulamine A** is a fascinating natural product isolated from the fungus *Curvularia* sp. Its unique 5-7-6-5 tetracyclic core and dense stereochemical array have made it a challenging target for synthetic chemists. The successful 10-step total synthesis reported by Haelsig, Xuan, and Maimone represents a significant achievement in natural product synthesis, featuring a convergent strategy that unites two key fragments to construct the complex molecular architecture.^{[1][2][3][4]} Key transformations in this synthesis include the preparation of a heteroaromatic pyrrolo[1,2-a]azepinone nucleus, the use of a cyanohydrin as an acyl anion equivalent, a critical photocyclization to forge a key C-C bond, and a final stereodivergent reduction to access the target molecule in high enantiopurity.^{[1][3]}

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for (-)-**Curvulamine A** hinges on disconnecting the tetracyclic core into two main building blocks: a pyrrolo[1,2-a]azepin-7-one (Fragment A) and a functionalized

pyrrole (Fragment B). This convergent approach allows for the independent synthesis of each fragment, which are then coupled in a key step to assemble the core structure.



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Caption: Retrosynthetic disconnection of (-)-Curvulamine A.

Synthesis of Key Fragments

The synthesis commences with the preparation of two key coupling partners: pyrroloazepinone 5 and cyanohydrin 11.[3]

Synthesis of Pyrroloazepinone (Fragment A)

The synthesis of the 10π heteroaromatic pyrrolo[1,2-a]azepinone nucleus 5 is achieved in two steps from commercially available materials. An aldol condensation between Boc-protected

pyrrole 7 and (E)-4-methoxybut-3-en-2-one (8) yields dienone 9. Subsequent microwave-assisted cyclization and aromatization furnishes the desired pyrroloazepinone 5.^[3]

Synthesis of Cyanohydrin (Fragment B)

Fragment B, in the form of cyanohydrin 11, serves as a masked acyl anion equivalent. Its preparation involves a three-step sequence starting with the SN2 reaction of 2-methyl pyrrole with methyl 2-bromopropanoate. The resulting ester is then reduced to the corresponding aldehyde, which is subsequently converted to cyanohydrin 11 as a mixture of diastereomers. This fragment is utilized in the subsequent coupling step without purification.^[3]

Key Transformations and Protocols

The following sections detail the experimental procedures for the key steps in the total synthesis of (-)-**Curvulamine A**.

Table 1: Summary of Key Reaction Steps and Yields

Step	Reaction	Starting Material(s)	Product	Yield (%)
1	Aldol Condensation	7 + 8	9	71
2	Cyclization/Aromatization	9	5	60
3	SN2 Reaction	2-Methylpyrrole + Methyl 2-bromopropanoate	Ester Intermediate	-
4	Reduction	Ester Intermediate	Aldehyde Intermediate	-
5	Cyanohydrin Formation	Aldehyde Intermediate	11	Used crude
6	Conjugate Addition/Iodination	5 + 11	12	64
7	Photocatalyzed Cyclization	12	13	65
8	Formal Acetone Enolate Addition	13	15	75
9	Epimerization & Thiocarbonate Formation	15	Thiocarbonate of 16	85 (2 steps)
10	Reductive Deoxygenation & Hydrolysis	Thiocarbonate of 16	4	55
11	Corey-Bakshi-Shibata Reduction	4	(-)-Curvulamine A	45 (94% ee)

Experimental Protocols

Step 6: Conjugate Addition and Iodination to form Intermediate 12[3]

To a solution of cyanohydrin 11 (1.2 equiv.) in THF at -78 °C is added NaHMDS (1.1 equiv., 1.0 M in THF). The resulting mixture is stirred for 30 minutes, after which a solution of pyrroloazepinone 5 (1.0 equiv.) in THF is added dropwise. The reaction is stirred for an additional 1 hour at -78 °C. N-iodosuccinimide (1.5 equiv.) is then added in one portion, and the reaction is allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford intermediate 12.

Step 7: Photocatalyzed Cyclization to form Intermediate 13[3]

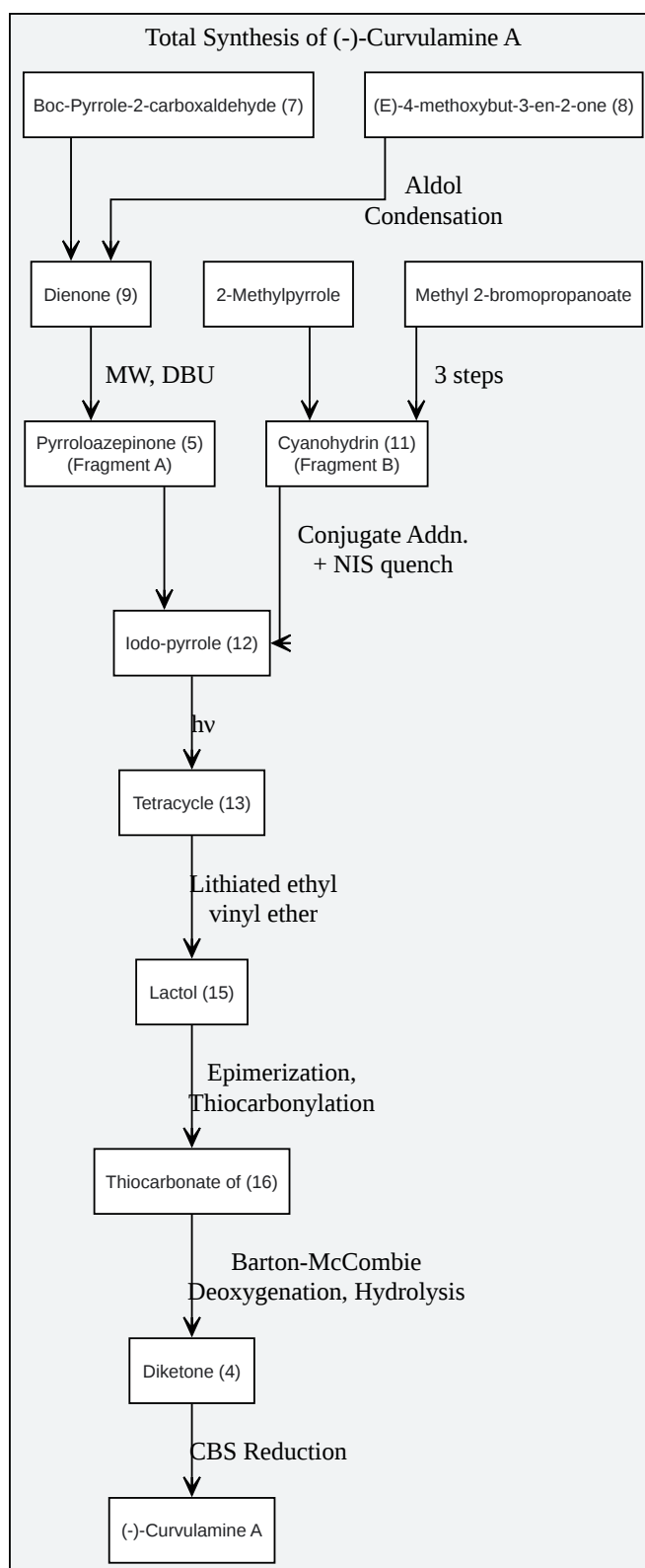
A solution of iodo-pyrrole 12 (1.0 equiv.) in benzene is degassed with argon for 30 minutes. The solution is then irradiated with a Hanovia medium-pressure mercury lamp (450 W) through a Pyrex filter at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield tetracycle 13.

Step 11: Stereodivergent Corey-Bakshi-Shibata (CBS) Reduction to (-)-Curvulamine A[3]

To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.2 equiv., 1.0 M in toluene) in THF at -78 °C is added borane-dimethyl sulfide complex (1.0 equiv., 2.0 M in THF) dropwise. The mixture is stirred for 15 minutes, after which a solution of diketone 4 (1.0 equiv.) in THF is added slowly over 30 minutes. The reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is warmed to room temperature and stirred for 30 minutes. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by preparative thin-layer chromatography to afford (-)-Curvulamine A.

Overall Synthetic Pathway

The following diagram illustrates the forward synthesis of (-)-**Curvulamine A**, highlighting the key intermediates and transformations.



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Caption: Forward synthesis of (-)-**Curvulamine A**.

Conclusion

The total synthesis of (-)-**Curvulamine A** by the Maimone group showcases a masterful application of modern synthetic methodologies to access a complex natural product. The convergent assembly of the tetracyclic core, the strategic use of a photocyclization, and the final enantioselective reduction provide a robust and elegant route to this biologically active molecule. These detailed protocols and application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling further investigation into the biological activities of (-)-**Curvulamine A** and its analogues.

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